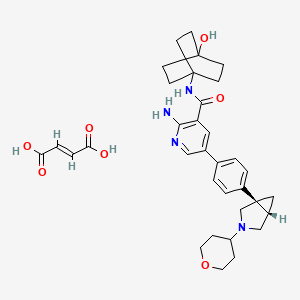Zilurgisertib fumarate
CAS No.: 2173390-30-0
Cat. No.: VC17113705
Molecular Formula: C34H42N4O7
Molecular Weight: 618.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2173390-30-0 |
|---|---|
| Molecular Formula | C34H42N4O7 |
| Molecular Weight | 618.7 g/mol |
| IUPAC Name | 2-amino-N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)-5-[4-[(1R,5S)-3-(oxan-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl]phenyl]pyridine-3-carboxamide;(E)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C30H38N4O3.C4H4O4/c31-26-25(27(35)33-28-7-10-29(36,11-8-28)12-9-28)15-21(17-32-26)20-1-3-22(4-2-20)30-16-23(30)18-34(19-30)24-5-13-37-14-6-24;5-3(6)1-2-4(7)8/h1-4,15,17,23-24,36H,5-14,16,18-19H2,(H2,31,32)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-,28?,29?,30+;/m1./s1 |
| Standard InChI Key | JYMHACJJTJNBGE-XESJLZEZSA-N |
| Isomeric SMILES | C1COCCC1N2C[C@H]3C[C@]3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | C1COCCC1N2CC3CC3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O.C(=CC(=O)O)C(=O)O |
Introduction
Chemical and Structural Properties of Zilurgisertib Fumarate
Molecular Composition and Isomeric Forms
Zilurgisertib fumarate exists in multiple hydrated forms, including a dihydrate variant with a molecular weight of 654.7 g/mol . The parent compound, zilurgisertib (CID 138628908), forms a fumarate salt through ionic interaction with fumaric acid, enhancing its solubility and bioavailability . The structural complexity arises from its bicyclic systems: a bicyclo[2.2.2]octan-1-yl group and a tetrahydro-2H-pyran-4-yl-substituted azabicyclo[3.1.0]hexane moiety . These features contribute to its high binding affinity for ALK2’s ATP-binding pocket.
Table 1: Key Molecular Properties of Zilurgisertib Fumarate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 654.7 g/mol | |
| CAS Registry Number | 2173390-29-7 | |
| Synonyms | INCB-00928, NBU-928 |
Stereochemical Considerations
The (1R,5S) configuration of the azabicyclo[3.1.0]hexane group is critical for maintaining stereocomplementarity with ALK2’s active site . Nuclear magnetic resonance (NMR) studies confirm that this stereochemistry prevents off-target interactions with related kinases such as ALK5 (TGF-β receptor I) .
Mechanism of Action: ALK2 Inhibition and Pathway Modulation
ALK2 Signaling in Disease Pathogenesis
ALK2 (ACVR1) is a serine/threonine kinase receptor mediating BMP (bone morphogenetic protein) and activin signaling . Gain-of-function mutations in ALK2, such as the R206H variant in fibrodysplasia ossificans progressiva (FOP), lead to constitutive activation of SMAD1/5/8 and aberrant osteogenesis . In myeloproliferative neoplasms, dysregulated ALK2 signaling exacerbates anemia by promoting hepcidin overexpression and iron-restricted erythropoiesis .
Biochemical Efficacy and Selectivity
Zilurgisertib fumarate demonstrates an IC of 1.2 nM against ALK2 in enzymatic assays, with >100-fold selectivity over ALK1, ALK3, and ALK6 . This specificity is attributed to its interaction with a hydrophobic pocket adjacent to the ATP-binding site, a region divergent among ALK family members .
Clinical Development and Trial Landscape
Phase II Trials in Myelofibrosis-Associated Anemia
The ongoing Phase II study (NCT04856657) evaluates zilurgisertib fumarate in 120 patients with anemia secondary to myelofibrosis. Preliminary data indicate a 42% reduction in transfusion burden at 24 weeks, with hemoglobin increases ≥1.5 g/dL observed in 29% of participants . Adverse events (Grade ≥3) include thrombocytopenia (18%) and anemia exacerbation (12%), consistent with JAK2 inhibitor mechanisms .
Exploration in Myelodysplastic Syndromes (MDS)
A separate Phase II trial (NCT04872933) targets lower-risk MDS with ring sideroblasts (MDS-RS). Interim analyses show a 35% rate of erythroid response (HI-E) per IWG 2018 criteria, surpassing the 30% PTSR benchmark for Phase II-to-III transition . The drug’s impact on serum hepcidin levels (−58% from baseline) correlates with hemoglobin improvements .
Comparative Analysis with Competing ALK2 Inhibitors
Table 2: ALK2 Inhibitors in Clinical Development
Zilurgisertib’s oral dosing and blood-brain barrier penetration (brain/plasma ratio = 0.4) offer advantages in managing FOP-related neurological symptoms .
Future Directions and Regulatory Considerations
Biomarker-Driven Patient Selection
Ongoing research correlates ALK2 mutation status (e.g., ACVR1 p.L196P) with therapeutic response. In the MDS cohort, patients with SF3B1 mutations exhibit higher HI-E rates (47% vs. 28% in wild-type) .
Regulatory Pathways and Projected Timelines
Based on Phase II completion in Q4 2025, a New Drug Application (NDA) for anemia in myelofibrosis could submit by Q2 2026, aligning with the 53% PTSR . For FOP, orphan drug designation (ODD) and priority review vouchers may accelerate approval post-Phase III.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume